molecular formula C61H101O9P B1241189 [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] [(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl] hydrogen phosphate CAS No. 40513-59-5

[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] [(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl] hydrogen phosphate

Cat. No.: B1241189
CAS No.: 40513-59-5
M. Wt: 1009.4 g/mol
InChI Key: IGWCSVFNNDSUBK-ZGDYLPBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] [(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl] hydrogen phosphate is a complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the sugar moiety, followed by the attachment of the long hydrocarbon chain The sugar moiety can be synthesized through standard carbohydrate chemistry techniques, involving protection and deprotection steps to ensure the correct stereochemistry

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be essential to minimize side reactions and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The double bonds in the hydrocarbon chain can be oxidized to form epoxides or diols.

    Reduction: The double bonds can also be reduced to single bonds using hydrogenation reactions.

    Substitution: The hydroxyl groups in the sugar moiety can undergo substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is commonly used for hydrogenation.

    Substitution: Acid chlorides or anhydrides can be used for esterification, while alkyl halides can be used for etherification.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Saturated hydrocarbons.

    Substitution: Esters or ethers.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study carbohydrate-protein interactions.

    Medicine: Potential use as a drug delivery agent due to its amphiphilic nature.

    Industry: As a surfactant or emulsifier in formulations.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its application. In biological systems, the sugar moiety can interact with specific proteins or receptors, while the hydrocarbon chain can insert into lipid membranes, altering their properties. The multiple double bonds in the hydrocarbon chain can also participate in radical reactions, potentially leading to the formation of reactive oxygen species (ROS).

Comparison with Similar Compounds

Similar Compounds

    [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] [(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl] hydrogen phosphate: is similar to other long-chain polyunsaturated compounds with sugar moieties, such as glycolipids and glycosphingolipids.

Uniqueness

What sets this compound apart is the specific arrangement of the double bonds in the hydrocarbon chain and the stereochemistry of the sugar moiety. This unique structure may confer specific biological activities or physical properties not found in similar compounds.

Properties

CAS No.

40513-59-5

Molecular Formula

C61H101O9P

Molecular Weight

1009.4 g/mol

IUPAC Name

[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] [(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl] hydrogen phosphate

InChI

InChI=1S/C61H101O9P/c1-46(2)23-13-24-47(3)25-14-26-48(4)27-15-28-49(5)29-16-30-50(6)31-17-32-51(7)33-18-34-52(8)35-19-36-53(9)37-20-38-54(10)39-21-40-55(11)41-22-42-56(12)43-44-68-71(66,67)70-61-60(65)59(64)58(63)57(45-62)69-61/h23,25,27,29,31,33,35,37,39,41,43,57-65H,13-22,24,26,28,30,32,34,36,38,40,42,44-45H2,1-12H3,(H,66,67)/b47-25+,48-27+,49-29+,50-31+,51-33+,52-35+,53-37+,54-39+,55-41+,56-43+/t57-,58-,59+,60-,61?/m1/s1

InChI Key

IGWCSVFNNDSUBK-ZGDYLPBSSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)OC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C

SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OC1C(C(C(C(O1)CO)O)O)O)C)C)C)C)C)C)C)C)C)C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OC1C(C(C(C(O1)CO)O)O)O)C)C)C)C)C)C)C)C)C)C)C

Synonyms

glucosyl monophosphoryl undecaprenol
polyisoprenol phosphate glucose

Origin of Product

United States

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